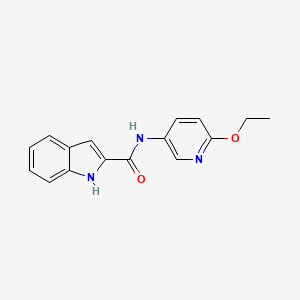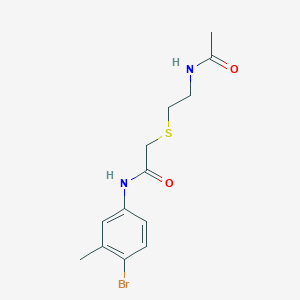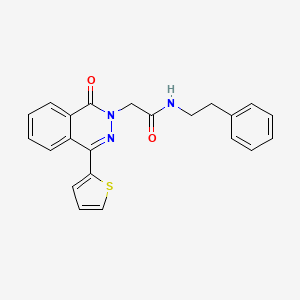
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide, also known as EPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPIC is a small molecule that can be synthesized in the lab, and it has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and protect neurons from oxidative stress. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has also been found to modulate the immune system by regulating the production of cytokines and chemokines. In addition, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and fluorescent properties. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide can be used as a probe to study biological systems, and it has been found to be non-toxic at low concentrations. However, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide also has some limitations, including its low solubility in water and its potential for non-specific binding to proteins.
Zukünftige Richtungen
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has several potential future directions for research. It could be further investigated for its anti-inflammatory and anticancer properties, and its ability to modulate the immune system. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide could also be studied for its potential use as a neuroprotective agent and for its ability to improve cognitive function. In addition, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide could be used as a probe for imaging in biological systems, and its fluorescent properties could be further optimized. Overall, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has the potential to be a valuable tool in scientific research and could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide involves the reaction of 3-ethoxypyridine with indole-2-carboxylic acid, which results in the formation of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide. This reaction can be carried out using various methods, including refluxing the reactants in a suitable solvent, using a catalyst, or carrying out the reaction under microwave irradiation. The yield and purity of N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and neuroprotective properties. N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has also been investigated for its ability to modulate the immune system and to act as an antioxidant. In addition, N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide has been used as a fluorescent probe for imaging in biological systems.
Eigenschaften
IUPAC Name |
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-2-21-15-8-7-12(10-17-15)18-16(20)14-9-11-5-3-4-6-13(11)19-14/h3-10,19H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMBCNYOKSILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxypyridin-3-yl)-1H-indole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)

![5-[1-[(5-Cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7682437.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-4-methyl-N-propan-2-ylbenzamide](/img/structure/B7682492.png)

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]-1-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]ethanone](/img/structure/B7682500.png)
![Ethyl 4-fluoro-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-benzothiophene-2-carboxylate](/img/structure/B7682510.png)

![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)